4,4'-(1,3-Dioxolane-2,2-diyl)diphenol
Description
4,4'-(1,3-Dioxolane-2,2-diyl)diphenol is a bisphenol analogue characterized by a central 1,3-dioxolane group bridging two para-hydroxyphenyl rings. The dioxolane moiety (C₃H₄O₂) distinguishes it from other bisphenols, such as bisphenol A (BPA), which features an isopropylidene (C(CH₃)₂) linker. The dioxolane group may confer unique physicochemical properties, such as enhanced hydrolytic stability or altered electronic effects, compared to traditional bisphenols .
Properties
CAS No. |
91998-26-4 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-[2-(4-hydroxyphenyl)-1,3-dioxolan-2-yl]phenol |
InChI |
InChI=1S/C15H14O4/c16-13-5-1-11(2-6-13)15(18-9-10-19-15)12-3-7-14(17)8-4-12/h1-8,16-17H,9-10H2 |
InChI Key |
BLPKXLBFSPBPHU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences
The central bridging group defines key structural and functional variations among bisphenols (Table 1):
| Compound Name | Central Group | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 4,4'-(1,3-Dioxolane-2,2-diyl)diphenol | 1,3-Dioxolane (C₃H₄O₂) | C₁₅H₁₄O₄ | ~258.27* | Polymers, resins, specialty chems |
| Bisphenol A (BPA) | Isopropylidene (C(CH₃)₂) | C₁₅H₁₆O₂ | 228.29 | Epoxy resins, polycarbonates |
| Bisphenol S (BPS) | Sulfonyl (SO₂) | C₁₂H₁₀O₄S | 250.27 | Thermal paper, flame retardants |
| Bisphenol AF (BPAF) | Hexafluoroisopropylidene | C₁₅H₁₀F₆O₂ | 336.24 | High-performance polymers |
*Calculated based on molecular formula.
In contrast, BPAF’s fluorinated bridge enhances thermal and chemical resistance .
Physicochemical Properties
- Thermal Stability : BPAF’s fluorinated structure grants superior thermal stability (>300°C decomposition) compared to BPA (~220–250°C) . The dioxolane variant may exhibit intermediate stability due to the oxygen-rich bridge.
- Solubility : BPA is sparingly soluble in water (120–300 mg/L at 25°C) , while BPS shows higher aqueous solubility (~4.9 g/L) due to its sulfonyl group . The dioxolane compound’s solubility profile remains uncharacterized but is likely influenced by its ether oxygen atoms.
- Reactivity : The dioxolane group’s acetal structure may render it susceptible to acid-catalyzed hydrolysis, unlike BPA’s stable isopropylidene bridge. This property could limit its use in acidic environments but enable controlled degradation in specific applications .
Toxicity and Regulatory Status
- BPA : Classified as a substance of very high concern (SVHC) by the European Chemicals Agency (ECHA) due to endocrine disruption . Bans on its use in baby bottles and thermal paper are in effect .
- BPS and BPF : Emerging evidence suggests estrogenic activity comparable to BPA, prompting calls for stricter regulation .
- BPAF: Limited toxicity data exist, though fluorinated compounds often exhibit environmental persistence .
- This compound: No direct toxicity data are available.
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